molecular formula C17H17ClN6O B2798104 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034477-46-6

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2798104
CAS No.: 2034477-46-6
M. Wt: 356.81
InChI Key: SYQNCSYWUWUYQF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the pyrazine ring: This step involves the reaction of the imidazole derivative with pyrazine-2-carboxylic acid under dehydrating conditions.

    Formation of the urea linkage: This is done by reacting the intermediate with 4-chlorobenzyl isocyanate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
  • 1-(4-chlorobenzyl)-3-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Uniqueness

1-(4-chlorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQNCSYWUWUYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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